4-(Anilinomethyl)phenol
Overview
Description
4-(Anilinomethyl)phenol is an organic compound with the molecular formula C13H13NO. It is characterized by the presence of a phenol group and an anilinomethyl group attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(Anilinomethyl)phenol can be synthesized through several methods. One common approach involves the reduction of Schiff bases. For instance, the reduction of 4-((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline using sodium borohydride (NaBH4) is a typical method . This reaction is carried out under mild conditions, often at room temperature, and results in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction reactions using catalysts such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These methods are favored due to their efficiency and high yield .
Chemical Reactions Analysis
Types of Reactions: 4-(Anilinomethyl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in many chemical processes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents such as bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated and nitrated phenols
Scientific Research Applications
4-(Anilinomethyl)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Anilinomethyl)phenol involves its interaction with bacterial cell membranes. It disrupts the integrity of the cell membrane, leading to increased membrane fluidity and leakage of cellular contents . This disruption is primarily due to the compound’s ability to interfere with the synthesis of the bacterial cell wall and inhibit enzyme production .
Comparison with Similar Compounds
- 2-[(4-Methoxyanilino)methyl]phenol
- 2-(Anilinomethyl)phenol
- 4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Comparison: 4-(Anilinomethyl)phenol is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and applications. Compared to 2-[(4-Methoxyanilino)methyl]phenol, this compound has a higher reactivity towards electrophilic aromatic substitution reactions due to the activating effect of the phenol group . Additionally, its antimicrobial properties are more pronounced compared to its analogs, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
4-(anilinomethyl)phenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c15-13-8-6-11(7-9-13)10-14-12-4-2-1-3-5-12/h1-9,14-15H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFFVQKQYOQWPHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCC2=CC=C(C=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00298127 | |
Record name | 4-(anilinomethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00298127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33033-90-8 | |
Record name | NSC120878 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120878 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(anilinomethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00298127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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